molecular formula C25H24N2O3S B2938271 N-{5-[(4-METHOXYPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3-[5-(4-METHYLPHENYL)FURAN-2-YL]PROPANAMIDE CAS No. 950269-54-2

N-{5-[(4-METHOXYPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3-[5-(4-METHYLPHENYL)FURAN-2-YL]PROPANAMIDE

Cat. No.: B2938271
CAS No.: 950269-54-2
M. Wt: 432.54
InChI Key: DWIOYJDXERYHKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{5-[(4-METHOXYPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3-[5-(4-METHYLPHENYL)FURAN-2-YL]PROPANAMIDE is a complex organic compound that features a thiazole ring, a furan ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(4-METHOXYPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3-[5-(4-METHYLPHENYL)FURAN-2-YL]PROPANAMIDE typically involves multi-step organic reactions. One common method involves the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the furan ring via a coupling reaction. The final step often includes the formation of the amide bond under mild conditions to avoid decomposition of the sensitive functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the best catalysts, solvents, and temperatures for each step of the synthesis. Additionally, continuous flow chemistry might be employed to enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(4-METHOXYPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3-[5-(4-METHYLPHENYL)FURAN-2-YL]PROPANAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The methoxy and methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The thiazole and furan rings can be reduced under specific conditions to form saturated heterocycles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents like halogens (Br₂, Cl₂) or nucleophiles (NH₃, OH⁻) can be employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a methoxybenzaldehyde, while reduction of the thiazole ring can produce a dihydrothiazole derivative.

Scientific Research Applications

N-{5-[(4-METHOXYPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3-[5-(4-METHYLPHENYL)FURAN-2-YL]PROPANAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new organic materials.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include its use as an antimicrobial, anti-inflammatory, or anticancer agent.

    Industry: It might be utilized in the production of specialty chemicals or as a precursor for advanced materials.

Mechanism of Action

The mechanism of action of N-{5-[(4-METHOXYPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3-[5-(4-METHYLPHENYL)FURAN-2-YL]PROPANAMIDE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • **N-{5-[(4-METHOXYPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3-[5-(4-METHYLPHENYL)FURAN-2-YL]PROPANAMIDE
  • **N-{5-[(4-METHOXYPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3-[5-(4-CHLOROPHENYL)FURAN-2-YL]PROPANAMIDE
  • **N-{5-[(4-METHOXYPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3-[5-(4-HYDROXYPHENYL)FURAN-2-YL]PROPANAMIDE

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl]-3-[5-(4-methylphenyl)furan-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O3S/c1-17-3-7-19(8-4-17)23-13-11-21(30-23)12-14-24(28)27-25-26-16-22(31-25)15-18-5-9-20(29-2)10-6-18/h3-11,13,16H,12,14-15H2,1-2H3,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWIOYJDXERYHKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(O2)CCC(=O)NC3=NC=C(S3)CC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.